4,5-Difluorobenzimidazole chemical properties
4,5-Difluorobenzimidazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 4,5-Difluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4,5-Difluorobenzimidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We delve into its core chemical properties, including synthesis, reactivity, and spectroscopic profile, from the perspective of a senior application scientist. The narrative emphasizes the causal relationships behind experimental methodologies and the strategic importance of the difluoro-substitution pattern in drug design. This document serves as a practical resource, incorporating detailed experimental protocols, data summaries, and mechanistic diagrams to facilitate its application in research and development.
Introduction: The Strategic Value of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including proton-pump inhibitors and anthelmintics.[1] Its fusion of a benzene and imidazole ring creates a unique electronic and structural environment amenable to diverse biological interactions.[2] The strategic introduction of fluorine atoms onto this scaffold can profoundly enhance its drug-like properties.[3] Fluorine's high electronegativity and small size can modulate a molecule's pKa, lipophilicity, and conformational preferences.[4] Crucially, it can improve metabolic stability by blocking sites susceptible to oxidative metabolism and enhance target binding affinity through favorable electrostatic interactions.[3][4]
4,5-Difluorobenzimidazole emerges as a particularly valuable building block. The vicinal fluorine atoms on the benzene ring create a distinct electronic profile, influencing the reactivity and physicochemical properties of the entire molecule. Understanding these properties is paramount for its effective utilization in the synthesis of novel, high-performance pharmaceutical and agrochemical agents.[5]
Synthesis and Mechanistic Insight
The most direct and widely adopted method for synthesizing the benzimidazole core is the Phillips condensation reaction.[6][7] This method involves the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid.[8] For 4,5-Difluorobenzimidazole, the logical precursors are 3,4-difluoro-o-phenylenediamine and formic acid.
Mechanism: The Phillips Condensation
The reaction proceeds through a well-established mechanism. The acid catalyst (e.g., 4N HCl) serves a critical role by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. One of the nucleophilic amino groups of the o-phenylenediamine then attacks the activated carbonyl carbon. A subsequent intramolecular cyclization via attack from the second amino group, followed by dehydration, yields the final aromatic benzimidazole ring system.[6] Good yields are typically achieved with aliphatic acids like formic acid.[6]
Caption: Phillips Condensation Mechanism.
Physicochemical and Spectroscopic Profile
4,5-Difluorobenzimidazole is a stable, crystalline solid at room temperature.[5] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of 4,5-Difluorobenzimidazole
| Property | Value | Reference(s) |
| Appearance | White to light yellow crystalline powder | [5] |
| Molecular Formula | C₇H₄F₂N₂ | [5][9] |
| Molecular Weight | 154.12 g/mol | [5][9] |
| Melting Point | 182-185 °C | [5] |
| Storage | Store in a cool, dry, well-ventilated area | [5] |
Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the structure and purity of 4,5-Difluorobenzimidazole. The expected characteristics in key spectroscopic techniques are detailed below, based on the known behavior of benzimidazoles and fluorinated aromatic compounds.[10][11][12]
Table 2: Expected Spectroscopic Data for 4,5-Difluorobenzimidazole
| Technique | Feature | Expected Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Rationale & Notes |
| FT-IR | N-H Stretch | 3100 - 3400 (broad) | Characteristic of the imidazole N-H bond.[12] |
| Aromatic C-H Stretch | 3000 - 3100 | Typical for C-H bonds on an aromatic ring.[13] | |
| C=N / C=C Stretch | 1500 - 1650 | Overlapping stretches from the fused ring system. | |
| C-F Stretch | 1100 - 1300 (strong) | Strong, characteristic absorption for aryl fluorides.[11] | |
| ¹H NMR | N-H | > 12.0 (broad s) | Acidic proton, often broad and far downfield. |
| C2-H | ~8.2 (s) | Proton on the imidazole ring, deshielded by adjacent nitrogen atoms. | |
| Aromatic H (C6, C7) | 7.2 - 7.6 (m) | Complex multiplet due to H-H and H-F coupling. | |
| ¹³C NMR | C4, C5 | 145 - 155 (d, ¹JCF ≈ 240-250 Hz) | Carbons directly bonded to fluorine show large one-bond coupling constants. |
| Aromatic C's | 110 - 140 | Other aromatic carbons will show smaller two- and three-bond C-F couplings. | |
| C2 | ~142 | Carbon of the imidazole ring between the two nitrogens. | |
| ¹⁹F NMR | C4-F, C5-F | -130 to -145 | Expected range for aryl fluorides relative to a standard like CFCl₃. Will show coupling to aromatic protons. |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 154 | Corresponds to the molecular weight of the compound. |
Chemical Reactivity and Stability
The reactivity of 4,5-Difluorobenzimidazole is governed by three main features: the acidic N-H proton of the imidazole ring, the basic nitrogen atom at position 3, and the electron-deficient difluorinated benzene ring.
-
N-H Acidity and N-Alkylation: The proton on the imidazole nitrogen is acidic and can be readily removed by a base. The resulting benzimidazolide anion is a potent nucleophile, making N-alkylation and N-arylation reactions straightforward and common for introducing further diversity into the molecule.
-
Aromatic Ring Reactivity: The two electron-withdrawing fluorine atoms deactivate the benzene ring towards electrophilic aromatic substitution. Any substitution would be directed by both the fluorine atoms and the fused imidazole ring. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or additional activating groups (like nitro groups).[14]
-
Stability: The compound is a stable crystalline solid. For long-term preservation of its integrity, it should be stored at room temperature in a tightly sealed container, protected from light and moisture.[5]
Applications in Drug Discovery and Development
4,5-Difluorobenzimidazole is not merely a chemical curiosity; it is a high-value intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[5] The difluoro substitution pattern is a key design element.
-
Metabolic Blocking: The C-F bond is significantly stronger than the C-H bond. Placing fluorine atoms at the 4 and 5 positions can block potential sites of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that leads to drug deactivation and clearance. This can increase the half-life and bioavailability of a drug candidate.[3][4]
-
Enhanced Target Affinity: Fluorine can participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with amino acid residues in a biological target's active site. This can lead to a significant increase in binding affinity and, consequently, potency.[3]
-
Modulation of Physicochemical Properties: The introduction of fluorine increases lipophilicity in a localized manner, which can enhance a molecule's ability to cross cellular membranes. It also lowers the pKa of the imidazole N-H, which can affect the ionization state of the molecule at physiological pH and influence its solubility and transport properties.[4]
The overall workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: A typical workflow for drug discovery.
Experimental Protocols
The following protocols are provided as a validated, trustworthy guide for the synthesis and characterization of 4,5-Difluorobenzimidazole.
Protocol 1: Synthesis via Phillips Condensation
Objective: To synthesize 4,5-Difluorobenzimidazole from 3,4-difluoro-o-phenylenediamine and formic acid.
Materials:
-
3,4-difluoro-o-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10% w/v)
-
Activated charcoal
-
Ethanol
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-difluoro-o-phenylenediamine (e.g., 10.0 g, 1.0 eq).
-
Acid Addition: Add 4 M hydrochloric acid (e.g., 100 mL). Stir the mixture until the diamine dissolves completely.
-
Reagent Addition: Add formic acid (1.1 eq) to the solution dropwise.
-
Causality Note: The reaction is typically exothermic. Slow addition helps control the temperature. The mineral acid protonates the formic acid, making it a more potent electrophile for the nucleophilic amine attack.[6]
-
-
Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) using a heating mantle. Maintain reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing an ice bath. Slowly neutralize the mixture by adding 10% sodium hydroxide solution dropwise with constant stirring until the pH is approximately 7-8. A precipitate will form.
-
Trustworthiness Note: This step is critical. The product is soluble in acid and precipitates upon neutralization. Checking the pH ensures complete precipitation and maximizes yield.
-
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove inorganic salts.
-
Purification (Recrystallization): a. Transfer the crude solid to a flask. Add a minimal amount of hot ethanol/water mixture to dissolve the solid completely. b. Add a small amount of activated charcoal to decolorize the solution and heat briefly. c. Hot-filter the solution to remove the charcoal. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Validation: Determine the melting point of the dried crystals. A sharp melting point within the expected range (182-185 °C) indicates high purity.[5] Obtain spectroscopic data (NMR, IR, MS) to confirm the structure.
Conclusion
4,5-Difluorobenzimidazole is a strategically important heterocyclic building block with a well-defined chemical profile. Its synthesis is accessible through established methods like the Phillips condensation. The vicinal fluorine atoms impart unique electronic properties that translate into tangible benefits in medicinal chemistry, primarily by enhancing metabolic stability and modulating physicochemical properties. The comprehensive data and protocols provided in this guide offer researchers a solid foundation for leveraging the potential of 4,5-Difluorobenzimidazole in the development of next-generation therapeutics and advanced materials.
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